molecular formula C13H17NO3 B13209716 4-[(4-Ethylbenzoyl)amino]butanoic acid

4-[(4-Ethylbenzoyl)amino]butanoic acid

Cat. No.: B13209716
M. Wt: 235.28 g/mol
InChI Key: AMXGXWFHGARVTE-UHFFFAOYSA-N
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Description

4-[(4-ethylphenyl)formamido]butanoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a butanoic acid moiety attached to a formamido group, which is further connected to a 4-ethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylphenyl)formamido]butanoic acid typically involves the reaction of 4-ethylphenylamine with butanoic acid derivatives under controlled conditions. One common method includes the use of formic acid as a formylating agent to introduce the formamido group. The reaction is carried out under reflux conditions with appropriate catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of 4-[(4-ethylphenyl)formamido]butanoic acid often employs large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The process may involve multiple purification steps, including crystallization and recrystallization, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylphenyl)formamido]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-ethylphenyl)formamido]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-ethylphenyl)formamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the butanoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-ethylphenyl)formamido]butanoic acid is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the formamido moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-[(4-ethylbenzoyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO3/c1-2-10-5-7-11(8-6-10)13(17)14-9-3-4-12(15)16/h5-8H,2-4,9H2,1H3,(H,14,17)(H,15,16)

InChI Key

AMXGXWFHGARVTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCCC(=O)O

Origin of Product

United States

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